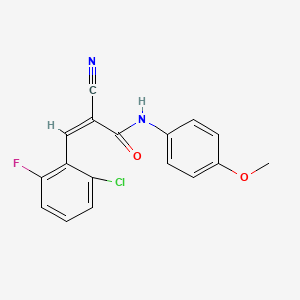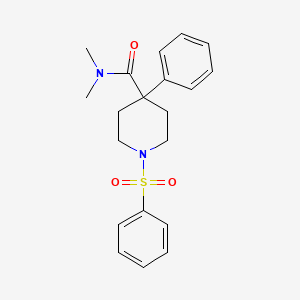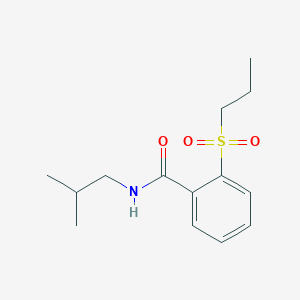![molecular formula C19H21FN2O3S B4549132 N-(2-fluorophenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4549132.png)
N-(2-fluorophenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phospholipase A2
Research has identified benzenesulfonamide derivatives as potent inhibitors of membrane-bound phospholipase A2, with N-(phenylalkyl)piperidine derivatives showing significant inhibition. These compounds have demonstrated the ability to reduce the size of myocardial infarction in animal models, indicating potential applications in cardiac therapeutic strategies (Oinuma et al., 1991).
Carbonic Anhydrase Inhibition for Antitumor Activity
A series of benzenesulfonamide derivatives incorporating ureido moieties, inspired by SLC-0111, a Phase I clinical trial drug, showed significant inhibitory activity against carbonic anhydrase isoforms involved in tumor progression. This highlights their potential as pharmacologic tools in cancer treatment (Congiu et al., 2015).
Anticonvulsant Action through Carbonic Anhydrase Inhibition
Another investigation into benzenesulfonamides revealed compounds with potent inhibitory action against human carbonic anhydrase isoforms, demonstrating not only potential in managing epileptogenesis but also showing effective anticonvulsant activity in animal models. This suggests a novel approach to epilepsy treatment (Mishra et al., 2017).
Investigation of COX-2 Inhibition for Anti-inflammatory Applications
Further studies have explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, identifying compounds with potent COX-2 inhibitory activity. This research paves the way for the development of new anti-inflammatory drugs, with particular compounds advancing to clinical trials for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Enhancement of Cognitive Functions
One notable sulfonamide, SB-399885, demonstrated high affinity and selectivity for the 5-HT6 receptor, offering a promising approach to cognitive enhancement. This compound not only inhibited binding in vitro but also exhibited significant reversal of cognitive deficits in animal models, underscoring its potential for treating cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-9-11-22(12-10-14)19(23)15-5-4-6-16(13-15)26(24,25)21-18-8-3-2-7-17(18)20/h2-8,13-14,21H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXOHVBFCWJBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4549063.png)
![Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate](/img/structure/B4549065.png)
![2-[(4-methylbenzyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4549067.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4549079.png)
![ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4549087.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4549090.png)
![N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4549095.png)




![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4549118.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4549121.png)
![2-{[(5-ethyl-3-thienyl)carbonyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4549125.png)
